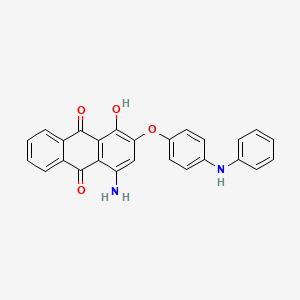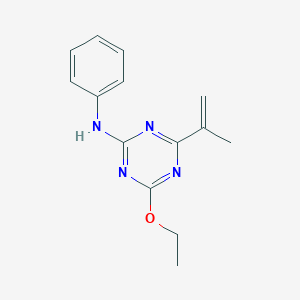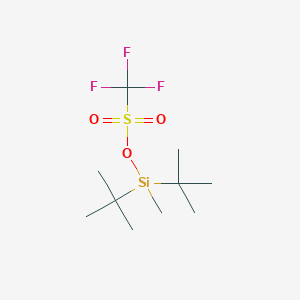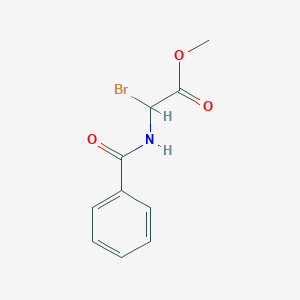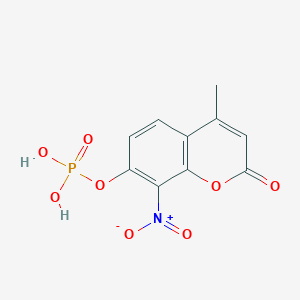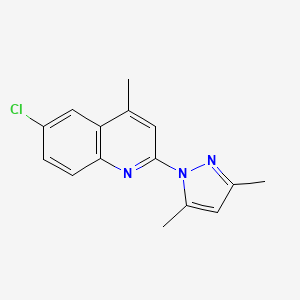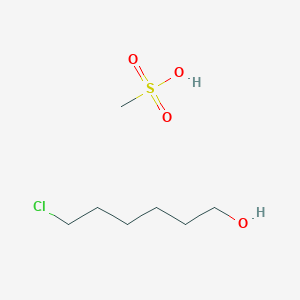
6-Chlorohexan-1-ol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorohexan-1-ol is a chemical compound with the molecular formula C6H13ClOThis compound is a clear, colorless to pale yellow liquid with a molecular weight of 136.62 g/mol .
Vorbereitungsmethoden
6-Chlorohexan-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of hexanol with thionyl chloride (SOCl2) to produce 6-chlorohexan-1-ol. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
6-Chlorohexan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium bromide (NaBr) in the presence of N,N-dimethylformamide (DMF) to form 6-bromohexan-1-ol.
Oxidation Reactions: It can be oxidized to form 6-chlorohexanoic acid using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction Reactions: It can be reduced to form hexan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
6-Chlorohexan-1-ol has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Chlorohexan-1-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different products. The compound can also interact with cellular membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
6-Chlorohexan-1-ol can be compared with other similar compounds, such as:
6-Chlorohexan-1-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
6-Bromohexan-1-ol: This compound is similar but contains a bromine atom instead of a chlorine atom.
Hexan-1-ol: This compound is similar but lacks the halogen atom, making it less reactive in certain chemical reactions.
The uniqueness of 6-Chlorohexan-1-ol lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in various synthetic processes .
Eigenschaften
CAS-Nummer |
93847-88-2 |
|---|---|
Molekularformel |
C7H17ClO4S |
Molekulargewicht |
232.73 g/mol |
IUPAC-Name |
6-chlorohexan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H13ClO.CH4O3S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h8H,1-6H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
XQOXLWTYDHGIFA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C(CCCCl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


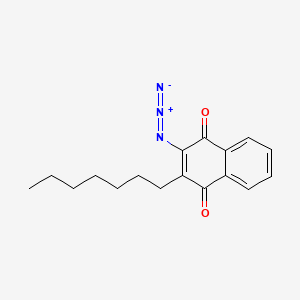
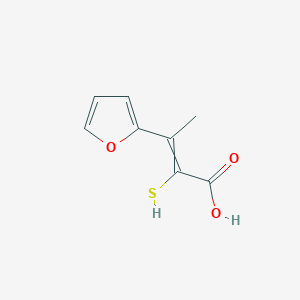
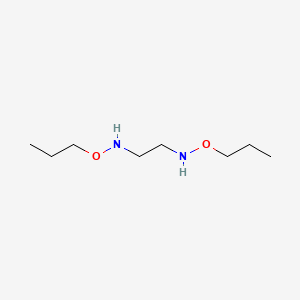


![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)

